molecular formula C11H15ClN2 B8644794 1-[(2-Chlorophenyl)methyl]pyrrolidin-3-amine

1-[(2-Chlorophenyl)methyl]pyrrolidin-3-amine

Cat. No.: B8644794
M. Wt: 210.70 g/mol
InChI Key: WKYMUDUHJHLUHV-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]pyrrolidin-3-amine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a 2-chlorobenzyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chlorophenyl)methyl]pyrrolidin-3-amine typically involves the reaction of 2-chlorobenzyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)methyl]pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzylamines or thiobenzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Studied for its potential use in the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorobenzyl)piperidine
  • 1-(2-Chlorobenzyl)-4-methylpiperidine
  • 1-(2-Chlorobenzyl)-3-methylpyrrolidine

Uniqueness

1-[(2-Chlorophenyl)methyl]pyrrolidin-3-amine is unique due to its specific structural features, such as the presence of a pyrrolidine ring and a 2-chlorobenzyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C11H15ClN2/c12-11-4-2-1-3-9(11)7-14-6-5-10(13)8-14/h1-4,10H,5-8,13H2

InChI Key

WKYMUDUHJHLUHV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)CC2=CC=CC=C2Cl

Origin of Product

United States

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